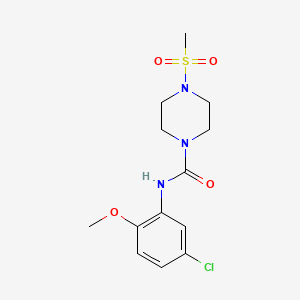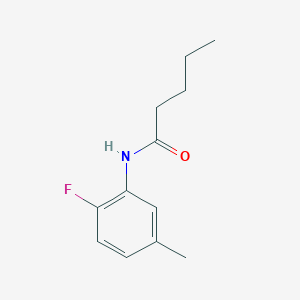
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
説明
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent and has shown promising results in preclinical studies.
作用機序
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide targets Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits Aurora A kinase by binding to its ATP binding site, which prevents the kinase from phosphorylating its downstream targets and inhibits cell division.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits the phosphorylation of histone H3, a downstream target of Aurora A kinase, which leads to the activation of the spindle assembly checkpoint and cell cycle arrest. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has several advantages as a research tool. It is a highly selective inhibitor of Aurora A kinase and does not significantly inhibit other kinases. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has good pharmacokinetic properties and can be administered orally. However, N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has some limitations as a research tool. It is a small molecule inhibitor and may have off-target effects at high concentrations. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. Future research directions could include the development of more potent and selective Aurora A kinase inhibitors, the identification of biomarkers that predict response to N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, and the investigation of combination therapies that enhance the efficacy of N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-21-12-4-3-10(14)9-11(12)15-13(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPUSAXDYAENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-4-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4649898.png)

![2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4649907.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4649915.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4649929.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
![2-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4649941.png)

![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4649959.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4649972.png)
![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)
![2-bromo-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4650002.png)